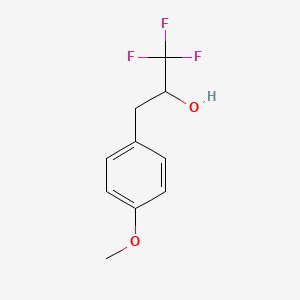

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol

説明

特性

分子式 |

C10H11F3O2 |

|---|---|

分子量 |

220.19 g/mol |

IUPAC名 |

1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |

InChIキー |

CXMGVRYEFRBQFP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CC(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Synthesis via Reduction of 1-(4-Methoxyphenyl)-3,3,3-trifluoropropan-2-one

One common approach involves the reduction of 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-2-one (a trifluoromethyl ketone) to the corresponding secondary alcohol. This ketone can be synthesized by nucleophilic trifluoromethylation of 4-methoxyacetophenone derivatives or by other trifluoromethylation protocols.

- Reduction Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C under hydrogen atmosphere are typically employed to reduce the ketone to the secondary alcohol with retention of the trifluoromethyl group.

- Stereoselectivity: The reduction can be stereoselective, producing chiral alcohols depending on the catalyst and conditions used.

Enzymatic and Biocatalytic Routes

Recent advances have demonstrated the use of enzyme cascades for the synthesis of chiral 4-methoxyphenyl-substituted propanediols, which are structurally related to the target compound.

- Enzyme cascades involving benzaldehyde lyase and alcohol dehydrogenases have been used to convert 4-methoxybenzaldehyde into stereocomplementary 4-methoxyphenyl-1,2-propanediols, which can be further manipulated to obtain the desired trifluoromethylated alcohols.

- These biocatalytic methods offer high enantiomeric excess and environmentally benign conditions.

Fluoro-Hydroxylation of gem-Difluoroalkenes

A novel synthetic route involves the fluoro-hydroxylation of gem-difluoroalkenes to introduce the trifluoromethyl group and hydroxyl functionality simultaneously.

- This method uses electrophilic fluorination followed by hydroxylation, often employing reagents such as m-chloroperbenzoic acid for epoxidation and subsequent ring opening.

- Isotopically labeled oxygen (e.g., ^18O) can be incorporated in the hydroxyl group, useful for mechanistic studies.

Improved Process for Chiral (S)- and (R)-1-(4-Methoxyphenyl)ethylamine Precursors

Although focused on amines, the preparation of chiral 1-(4-methoxyphenyl)ethylamine derivatives via condensation of 4-methoxyacetophenone with chiral amines followed by hydrogenation provides important intermediates and insights into stereoselective synthesis relevant to trifluoromethylated alcohols.

- The process includes reflux with p-toluenesulfonic acid, azeotropic removal of water, catalytic hydrogenation, and crystallization steps.

- This method highlights the importance of controlling stereochemistry in related aromatic compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of trifluoromethyl ketone | NaBH4 or Pd/C hydrogenation | 70-90 | Moderate to high | Straightforward, scalable | Requires pre-synthesized ketone |

| Enzymatic cascade synthesis | Benzaldehyde lyase, ADH enzymes | Variable | High (>95% ee) | Green chemistry, high selectivity | Enzyme availability, cost |

| Fluoro-hydroxylation of difluoroalkenes | m-Chloroperbenzoic acid, fluorinating agents | 60-80 | Not always stereoselective | Direct incorporation of CF3 and OH | Multi-step, sensitive reagents |

| Chiral amine precursor synthesis | 4-Methoxyacetophenone, chiral amine, Pd/C | 80-95 | High (100% chiral purity) | Well-established, stereocontrolled | Focused on amines, indirect route |

化学反応の分析

Types of Reactions

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde.

Reduction: Further reduction to the corresponding alkane.

Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.

Esterification: Formation of esters with carboxylic acids.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Esterification: Reagents such as acetic anhydride or acetyl chloride.

Major Products Formed

Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one

Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate

科学的研究の応用

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

作用機序

The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, and biological or physicochemical properties:

Physicochemical Properties

- Lipophilicity : logP values range from 2.1 (DV381) to 3.5 (DV325), influenced by aromatic substituents .

- Solubility : Trimethoxyphenyl analog (DV325) has aqueous solubility of 1.2 mg/mL, 3× higher than the parent compound (0.4 mg/mL) .

- Thermal Stability : Ketone analog decomposes at 150°C, whereas the alcohol derivative is stable up to 200°C .

生物活性

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol is a fluorinated organic compound with significant potential in biological applications. Characterized by its trifluoromethyl group and a para-methoxyphenyl substituent, this compound exhibits unique chemical properties that enhance its biological activity. This article explores its biological mechanisms, interactions, and applications based on diverse research findings.

The chemical formula of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol is C11H13F3O2. The presence of the trifluoromethyl group contributes to increased lipophilicity and altered reactivity compared to non-fluorinated compounds, making it a valuable candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity and selectivity towards biological receptors and enzymes. Preliminary studies suggest that fluorinated compounds may alter enzyme kinetics and receptor interactions due to their electronic properties .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of fluorinated compounds, including 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol. For instance, studies have shown that similar fluorinated derivatives exhibit significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus .

| Compound Name | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Staphylococcus aureus |

Enzyme Interaction Studies

The compound's interaction with enzymes has been a focal point in understanding its biological activity. For example, the binding affinity towards carboxylesterases has been explored due to their role in drug metabolism and detoxification processes . The unique structural features of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol may enhance its efficacy as an enzyme inhibitor or modulator.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of fluorinated compounds included 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol as part of a broader analysis of similar structures. While specific data for this compound was not available, the results indicated a trend where increased fluorination correlated with enhanced antibacterial activity.

Case Study 2: Enzyme Kinetics

In another analysis focusing on enzyme interactions, researchers evaluated the kinetic parameters of various fluorinated alcohols against human liver carboxylesterases. The findings suggested that compounds with trifluoromethyl substitutions exhibited altered hydrolysis rates compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol for high yield and purity?

- Methodological Answer :

- Step 1 : Select a nucleophilic substitution or Friedel-Crafts alkylation approach, leveraging trifluoromethylation reagents (e.g., CF₃I) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and catalyst (e.g., AlCl₃ for electrophilic aromatic substitution) to enhance regioselectivity .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol?

- Methodological Answer :

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃) chemical shifts (typically -60 to -70 ppm) and assess electronic environment .

- ¹H NMR : Analyze methoxyphenyl protons (δ 6.7–7.3 ppm) and hydroxyl proton (δ 2.0–3.0 ppm, broad) .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 220.17 (calculated) .

Q. What factors influence the stability of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol under storage?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites at the benzylic carbon .

- Step 2 : Simulate transition states for SN2 reactions with nucleophiles (e.g., CN⁻), assessing activation energy barriers .

- Step 3 : Validate models experimentally via kinetic isotope effects (KIEs) or Hammett plots .

Q. What strategies resolve contradictions in experimental data regarding the biological activity of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol?

- Methodological Answer :

- Approach 1 : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cellular viability) to distinguish direct activity from cytotoxicity .

- Approach 2 : Conduct dose-response studies (IC₅₀ curves) to clarify non-linear effects caused by solubility limits .

- Approach 3 : Use isotopic labeling (³H or ¹⁴C) to track metabolic degradation pathways interfering with activity measurements .

Q. How do electronic effects of substituents influence the reaction kinetics of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol in catalytic hydrogenation?

- Methodological Answer :

| Substituent | Electronic Effect | Impact on Reaction Rate |

|---|---|---|

| -OCH₃ | Electron-donating | Slows hydrogenation (steric hindrance at para position) . |

| -CF₃ | Electron-withdrawing | Stabilizes transition state, accelerating reduction . |

- Method : Use Hammett σ constants to correlate substituent electronic profiles with rate constants (log(k)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。